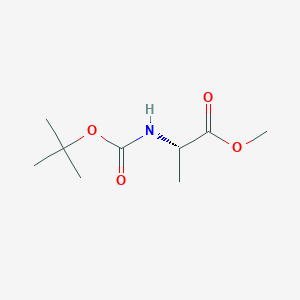

Boc-L-alanine methyl ester

概要

説明

Boc-L-alanine methyl ester, also known as N-tert-Butoxycarbonylalanine Methyl Ester, is a useful synthetic intermediate . It has been used in the synthesis of peptidomimetic inhibitors of the human cytomegalovirus protease . It was also used in the preparation of 6-hydrazinopurine 2’-Me ribonucleosides and their 5’-monophosphate analogs as hepatitis C virus inhibitor prodrugs .

Synthesis Analysis

The synthesis of Boc-L-alanine methyl ester involves the protection of amino functions. The conversion to tert-butyl carbamate is generally the first option due to the attractive properties of the resulting Boc-derivative . These reactions go to completion without the formation of any side-products within 24 hours, thereby eliminating the need for chromatographic purification .

Molecular Structure Analysis

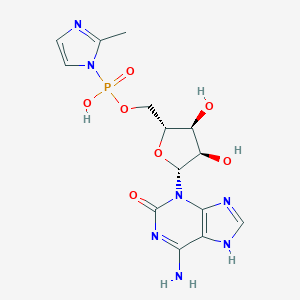

The molecular formula of Boc-L-alanine methyl ester is C9H17NO4 . The molecular weight is 203.24 . The X-ray structure of Boc 2 -alanine has also been determined . The Boc–N bond lengths are 0.05–0.07 Å longer than in Boc-alanine and Boc-distances and bond angles deviate significantly from the normal tetrahedral values, indicating strong Boc/Boc electronic and steric interactions .

Chemical Reactions Analysis

Boc-L-alanine methyl ester is involved in various chemical reactions. For instance, these stable amide derivatives can be smoothly reduced to the corresponding alcohols with sodium borohydride .

Physical And Chemical Properties Analysis

Boc-L-alanine methyl ester is a liquid at room temperature . It has a melting point of 32-35 °C (lit.) . The density is 1.03 g/mL at 25 °C (lit.) . The optical activity is [α]21/D −45°, c = 1 in methanol .

科学的研究の応用

Synthesis of Peptidomimetic Inhibitors

Boc-L-alanine methyl ester (Boc-Ala-OMe) is used in the synthesis of peptidomimetic inhibitors, which are molecules that mimic the structure of peptides and can inhibit enzymes like the human cytomegalovirus protease. This application is crucial in developing antiviral therapies .

Preparation of Antiviral Prodrugs

The compound is involved in preparing prodrugs, such as 6-hydrazinopurine 2’-Me ribonucleosides and their 5’-monophosphate analogs, which are potential inhibitors for viruses like hepatitis C .

Solution Phase Peptide Synthesis

It serves as a starting material in solution phase peptide synthesis to create complex peptides and proteins for various biological applications .

Synthesis of Dipeptides

Boc-Ala-OMe is often used to synthesize dipeptides, which are essential building blocks in biochemistry and drug development .

Development of pH-Responsive Materials

N-Boc Deprotection in Organic Synthesis

It is used in organic synthesis for N-Boc deprotection, a process where protective groups are removed from molecules under specific conditions .

作用機序

Target of Action

Boc-L-alanine methyl ester, also known as Boc-Ala-OMe, is a derivative of the amino acid alanine . It is primarily used as a building block in the synthesis of peptides and peptidomimetics . Therefore, its primary targets are the peptide chains where it is incorporated.

Mode of Action

Boc-Ala-OMe interacts with its targets (peptide chains) through a process known as peptide synthesis . The compound serves as a protected form of L-alanine, which can be selectively deprotected and used for the introduction of L-alanine into peptide chains .

Biochemical Pathways

The biochemical pathways affected by Boc-Ala-OMe are those involved in peptide synthesis . The compound, serving as a protected form of L-alanine, is incorporated into peptide chains, thereby influencing the structure and function of the resulting peptides.

Result of Action

The molecular and cellular effects of Boc-Ala-OMe’s action are primarily seen in the peptides that it helps synthesize . By serving as a building block in peptide synthesis, Boc-Ala-OMe can influence the structure and function of these peptides, which can have various effects depending on the specific peptide and its role in the body.

Action Environment

The action, efficacy, and stability of Boc-Ala-OMe can be influenced by various environmental factors. For instance, the efficiency of peptide synthesis can be affected by factors such as temperature, pH, and the presence of other molecules. Additionally, the compound should be stored in a dark place and sealed in dry conditions to maintain its stability .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDICGOCZGRDFM-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446058 | |

| Record name | Boc-L-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-alanine methyl ester | |

CAS RN |

28875-17-4 | |

| Record name | Boc-L-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。